(2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone
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Overview
Description
The compound (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone is a complex organic molecule that features a fused imidazole ring system and a benzo[d][1,3]dioxole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone typically involves multi-step organic reactions. One common approach is the condensation of a suitable benzo[d][1,3]dioxole derivative with a pyrrolo[1,2-a]imidazole precursor under controlled conditions. The reaction may require catalysts such as Lewis acids and specific solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using hydrogenation catalysts or metal hydrides, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogenation catalysts (e.g., palladium on carbon), metal hydrides (e.g., sodium borohydride).
Substitution: Halogens (e.g., bromine), alkylating agents (e.g., methyl iodide).
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in synthetic applications .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, the compound is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor modulation, making it a candidate for therapeutic development .
Medicine
Medically, the compound is investigated for its potential use in treating various diseases. Its ability to interact with specific biological targets makes it a promising lead compound in drug development .
Industry
Industrially, the compound can be used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it valuable in the production of advanced materials and chemical intermediates .
Mechanism of Action
The mechanism of action of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole-3-carboxylate
- 3-Phenyl-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-1-ium perchlorate
- 2-(2-Thienyl)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole hydrochloride
Uniqueness
The uniqueness of (2-Amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(benzo[d][1,3]dioxol-5-yl)methanone lies in its fused ring system and the presence of the benzo[d][1,3]dioxole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
IUPAC Name |
(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)-(1,3-benzodioxol-5-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14-12(17-5-1-2-11(17)16-14)13(18)8-3-4-9-10(6-8)20-7-19-9/h3-4,6H,1-2,5,7,15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSXNGUOTAGYPND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=NC(=C(N2C1)C(=O)C3=CC4=C(C=C3)OCO4)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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